molecular formula C13H22ClNO2 B2426743 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride CAS No. 2138004-08-5

2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride

Cat. No. B2426743
CAS RN: 2138004-08-5
M. Wt: 259.77
InChI Key: BZHVHXDAKLDTEQ-UHFFFAOYSA-N
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Description

2-(2-Adamantyl)-3-aminopropanoic acid hydrochloride, also known as Memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that acts as a neuroprotective agent. The purpose of

Mechanism of Action

2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride acts as a non-competitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor without interfering with its normal function. The NMDA receptor is a glutamate receptor that plays a key role in synaptic plasticity and memory formation. By blocking the activity of this receptor, 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride prevents the excessive activation of glutamate receptors, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. It has been shown to reduce oxidative stress, inflammation, and apoptosis, and to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These effects contribute to the neuroprotective properties of 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride for lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in animal models and human clinical trials, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride is its relatively low potency compared to other NMDA receptor antagonists, which may limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for research on 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride. One area of interest is the development of more potent NMDA receptor antagonists that can provide greater neuroprotection in animal models of neurological disorders. Another area of interest is the investigation of the potential therapeutic effects of 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride in other neurological disorders, such as traumatic brain injury and stroke. Finally, the development of new delivery methods, such as nanoparticles or liposomes, may improve the bioavailability and effectiveness of 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride in the treatment of neurological disorders.

Synthesis Methods

2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride is synthesized from 2-aminoadamantane, which is reacted with methyl acrylate to form 2-(2-adamantyl)-3-methylbutanoic acid. This compound is then reacted with ammonia to produce 2-(2-adamantyl)-3-aminopropanoic acid. The final step involves the reaction of this compound with hydrochloric acid to form the hydrochloride salt of 2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride.

Scientific Research Applications

2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. It has been shown to improve cognitive function, reduce neuronal damage, and enhance synaptic plasticity in animal models of these diseases.

properties

IUPAC Name

2-(2-adamantyl)-3-aminopropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c14-6-11(13(15)16)12-9-2-7-1-8(4-9)5-10(12)3-7;/h7-12H,1-6,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHVHXDAKLDTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Adamantyl)-3-aminopropanoic acid;hydrochloride

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